1-(3-bromophenyl)-3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one
Description
This compound features a 1,4-dihydropyridazin-4-one core substituted at position 1 with a 3-bromophenyl group and at position 3 with a 1,2,4-oxadiazole ring bearing a 3,4-dimethylphenyl moiety. The bromophenyl group introduces steric bulk and electron-withdrawing effects, while the oxadiazole and dimethylphenyl substituents enhance stability and modulate electronic properties. Such heterocyclic systems are often explored for pharmaceutical and materials science applications due to their metabolic stability and tunable reactivity .
Properties
IUPAC Name |
1-(3-bromophenyl)-3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O2/c1-12-6-7-14(10-13(12)2)19-22-20(27-24-19)18-17(26)8-9-25(23-18)16-5-3-4-15(21)11-16/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMTWLQQDITMMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=CC=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromophenyl)-3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the dihydropyridazinone core, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-bromophenyl)-3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-bromophenyl)-3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and biological activity.
Materials Science: Application in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigation of its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)-3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and the dihydropyridazinone core are likely involved in binding interactions, influencing the compound’s biological effects.
Comparison with Similar Compounds
Core Heterocycle and Substituent Analysis
The table below highlights key structural differences between the target compound and analogs from the literature:
Key Observations :
- Core Heterocycles: The target’s dihydropyridazinone core distinguishes it from pyrazoles () and pyrimidinetriones (). Oxadiazoles, like that in the target, are known for high thermal and metabolic stability, making them advantageous in drug design .
- Substituent Effects : Bromine’s electron-withdrawing nature is consistent across analogs, but its position (3- vs. 4-bromophenyl) may alter steric interactions and electronic distribution. The 3,4-dimethylphenyl group in the target compound introduces steric hindrance and lipophilicity, contrasting with ’s chlorophenyl and ’s fluorophenyl substituents.
Physicochemical and Stability Profiles
- Stability :
- The oxadiazole ring in the target compound is less prone to hydrolysis than pyrazolones () or pyrimidinetriones (), which may degrade under acidic/basic conditions .
Biological Activity
The compound 1-(3-bromophenyl)-3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one is a complex heterocyclic structure that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a bromophenyl group and an oxadiazolyl moiety, which are significant for its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to This compound exhibit notable antimicrobial activity. A study evaluated the minimum inhibitory concentration (MIC) against various bacterial strains and fungi. The compound demonstrated significant activity comparable to conventional antibiotics like ciprofloxacin and ketoconazole .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. It was found to inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .
Antioxidant Activity
In addition to antimicrobial and anticancer properties, this compound exhibits antioxidant activity. It was evaluated using DPPH radical scavenging assays, showing a strong ability to neutralize free radicals. This property is crucial for protecting cells from oxidative stress-related damage .
The biological activity of This compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in microbial metabolism and cancer cell proliferation.
- Receptor Binding : It binds to cellular receptors that modulate signaling pathways critical for cell survival and proliferation.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal tested the efficacy of this compound against multiple pathogens. The results indicated a significant reduction in microbial growth at low concentrations, suggesting its potential as a therapeutic agent in treating infections .
Study 2: Anticancer Mechanism
In another investigation focusing on cancer cells, the compound was shown to induce apoptosis through caspase activation and mitochondrial dysfunction. This study highlighted its potential as a lead compound for developing new anticancer therapies .
Data Table: Biological Activities Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
